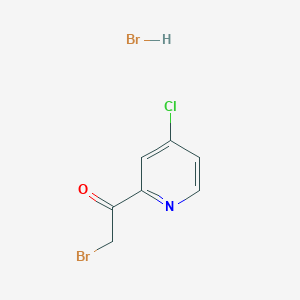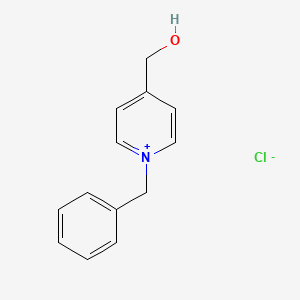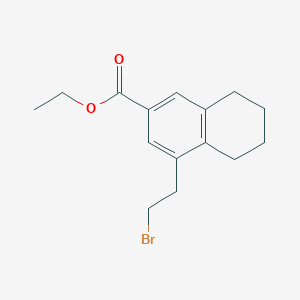
2-Bromo-1-(4-chloro-pyridin-2-yl)-ethanone hydrobromide
Descripción general
Descripción
2-Bromo-1-(4-chloro-pyridin-2-yl)-ethanone hydrobromide is a chemical compound that has been widely used in scientific research. It is a synthetic molecule that is commonly used as a reagent in organic chemistry. The compound is also known as 4-Chloro-2-bromoacetophenone hydrobromide and has the chemical formula C8H7BrClNO.HBr.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(4-chloro-pyridin-2-yl)-ethanone hydrobromide is not well understood. However, it has been shown to have antitumor activity and has been used in the development of new anticancer drugs. The compound has also been shown to inhibit the activity of certain enzymes, which may contribute to its antitumor activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Bromo-1-(4-chloro-pyridin-2-yl)-ethanone hydrobromide are not well understood. However, it has been shown to have antitumor activity and has been used in the development of new anticancer drugs. The compound has also been shown to inhibit the activity of certain enzymes, which may contribute to its antitumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Bromo-1-(4-chloro-pyridin-2-yl)-ethanone hydrobromide in lab experiments include its well-established synthesis method, its ability to be used as a reagent in organic chemistry, and its potential use in the development of new drugs and pharmaceuticals. The limitations of using the compound in lab experiments include its potential toxicity and the need for proper handling and disposal.
Direcciones Futuras
There are many future directions for the use of 2-Bromo-1-(4-chloro-pyridin-2-yl)-ethanone hydrobromide in scientific research. One potential direction is the development of new anticancer drugs based on the compound's antitumor activity. Another potential direction is the synthesis of new heterocyclic compounds using the compound as a reagent. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of the compound.
Aplicaciones Científicas De Investigación
2-Bromo-1-(4-chloro-pyridin-2-yl)-ethanone hydrobromide has been widely used in scientific research. It is commonly used as a reagent in organic chemistry for the synthesis of various compounds. The compound has also been used in the development of new drugs and pharmaceuticals. It has been shown to have antitumor activity and has been used in the development of new anticancer drugs. The compound has also been used in the synthesis of various heterocyclic compounds.
Propiedades
IUPAC Name |
2-bromo-1-(4-chloropyridin-2-yl)ethanone;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO.BrH/c8-4-7(11)6-3-5(9)1-2-10-6;/h1-3H,4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWPGSGLYUCTEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)C(=O)CBr.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(4-chloro-pyridin-2-yl)-ethanone hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'S)-](/img/structure/B3252874.png)
![[(E)-2-Bromovinyl]cyclopropane](/img/structure/B3252888.png)


![(1S,6R)-7-azabicyclo[4.2.0]octan-8-one](/img/structure/B3252908.png)
![(3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol hydrochloride](/img/structure/B3252910.png)

![(E)-3-(3,4-Difluorophenyl)-1-((3AS,6R,7AR)-8,8-dimethyl-2,2-dioxidohexahydro-1H-3A,6-methanobenzo[C]isothiazol-1-YL)prop-2-EN-1-one](/img/structure/B3252914.png)